molecular formula C22H26N4O6 B13672921 (2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

Cat. No.: B13672921
M. Wt: 442.5 g/mol
InChI Key: YPUMRXRWHYQIPH-SFHVURJKSA-N
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Description

(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a phenylmethoxycarbonyl group, and a carbamimidoyl group. Its molecular formula is C20H24N4O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acid residues are sequentially added to a growing peptide chain anchored to a solid support. The phenylmethoxycarbonyl group is often used as a protecting group for the amino group during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The reaction conditions are carefully controlled to ensure high efficiency and minimal side reactions. Common reagents used in these processes include trifluoroacetic acid (TFA) for deprotection and various coupling agents such as HATU or DIC for peptide bond formation .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines .

Scientific Research Applications

(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C22H26N4O6

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-amino-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-26(22(30)32-15-17-10-5-2-6-11-17)20(24)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,29)/t18-/m0/s1

InChI Key

YPUMRXRWHYQIPH-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=N)N(CCC[C@@H](C(=O)O)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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